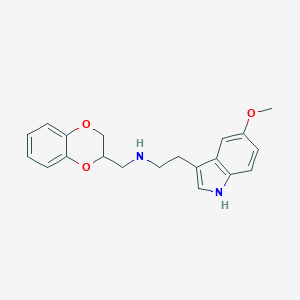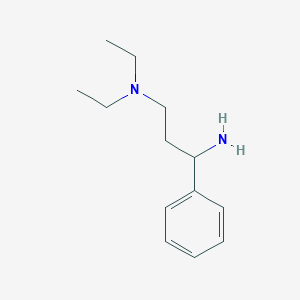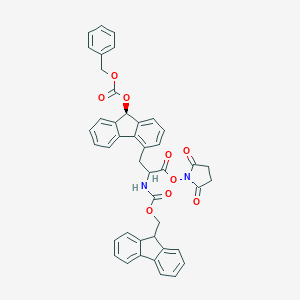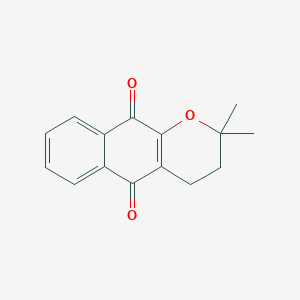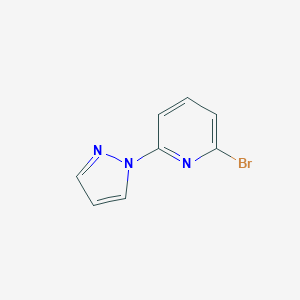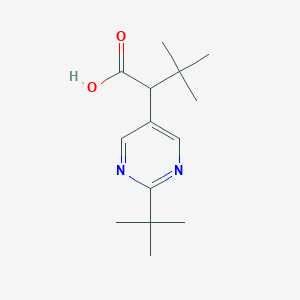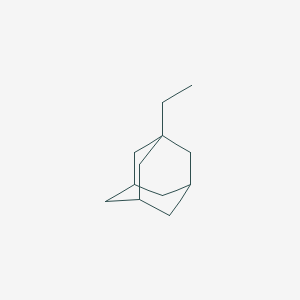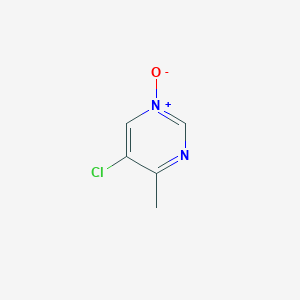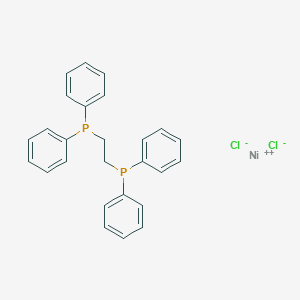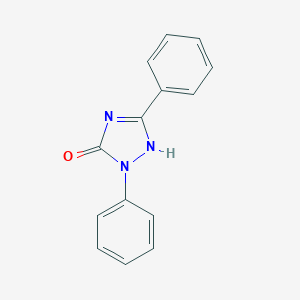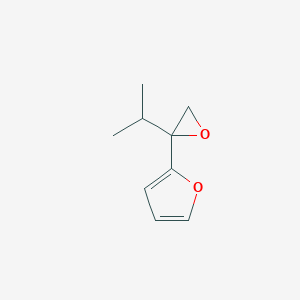
2-(2-Propan-2-yloxiran-2-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Propan-2-yloxiran-2-yl)furan, also known as IPF or 2-IPO, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of 2-(2-Propan-2-yloxiran-2-yl)furan is not fully understood, but it is believed to act as an electrophile and react with nucleophilic sites in biological molecules. This reaction can lead to the formation of covalent bonds and modify the function of the target molecule.
Biochemical And Physiological Effects
2-(2-Propan-2-yloxiran-2-yl)furan has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2-Propan-2-yloxiran-2-yl)furan can inhibit the growth of cancer cells and modulate ion channels. In vivo studies have shown that 2-(2-Propan-2-yloxiran-2-yl)furan can reduce the size of tumors in mice and improve cardiac function in rats.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-Propan-2-yloxiran-2-yl)furan in lab experiments is its ease of synthesis and high yield. Another advantage is its versatility in various fields. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are many potential future directions for the study of 2-(2-Propan-2-yloxiran-2-yl)furan. One direction is the development of 2-(2-Propan-2-yloxiran-2-yl)furan-based materials with enhanced properties. Another direction is the investigation of 2-(2-Propan-2-yloxiran-2-yl)furan as a potential therapeutic agent for various diseases. Additionally, the study of 2-(2-Propan-2-yloxiran-2-yl)furan's mechanism of action and its interactions with biological molecules could provide valuable insights into cellular processes.
Synthesis Methods
2-(2-Propan-2-yloxiran-2-yl)furan can be synthesized through the epoxidation of furan using tert-butyl hydroperoxide and titanium tetraisopropoxide as the oxidant and catalyst, respectively. The reaction is carried out under mild conditions and yields a high percentage of the desired product.
Scientific Research Applications
2-(2-Propan-2-yloxiran-2-yl)furan has been studied for its potential applications in various fields such as organic synthesis, material science, and pharmacology. In organic synthesis, 2-(2-Propan-2-yloxiran-2-yl)furan has been used as a building block for the synthesis of other compounds. In material science, 2-(2-Propan-2-yloxiran-2-yl)furan has been incorporated into polymers to enhance their properties. In pharmacology, 2-(2-Propan-2-yloxiran-2-yl)furan has been studied for its potential as an anticancer agent and as a modulator of ion channels.
properties
CAS RN |
113348-47-3 |
|---|---|
Product Name |
2-(2-Propan-2-yloxiran-2-yl)furan |
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(2-propan-2-yloxiran-2-yl)furan |
InChI |
InChI=1S/C9H12O2/c1-7(2)9(6-11-9)8-4-3-5-10-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
UFMMAVFVYAFADO-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CO1)C2=CC=CO2 |
Canonical SMILES |
CC(C)C1(CO1)C2=CC=CO2 |
synonyms |
Furan, 2-[2-(1-methylethyl)oxiranyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



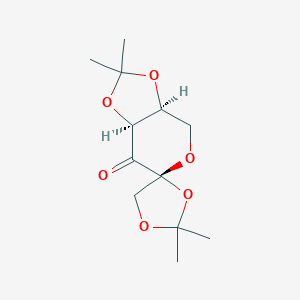
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)
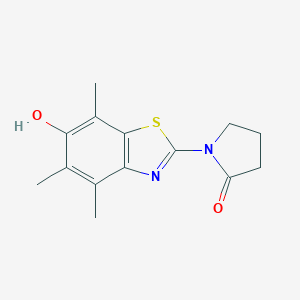
![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
